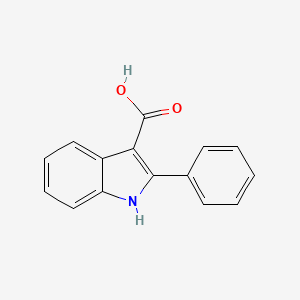

2-Phenyl-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

2-Phenyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. For example, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Another approach involves the use of multicomponent reactions, such as the Ugi reaction, where indole-3-aldehydes react with propargylamine, acids, and isocyanides to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often employed due to its efficiency and scalability. The reaction conditions are carefully controlled to minimize side reactions and maximize the yield of the desired product.

Analyse Des Réactions Chimiques

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

Ester Formation

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Methyl ester synthesis | DCC, DMAP, CH₂Cl₂, r.t. | Methyl 2-phenyl-1H-indole-3-carboxylate |

| Ethyl ester synthesis | H₂SO₄ catalyst, ethanol reflux | Ethyl 2-phenyl-1H-indole-3-carboxylate |

These reactions are critical for modifying bioavailability in pharmacological studies .

Electrophilic Substitution

The indole ring undergoes regioselective electrophilic attacks at the C5 and C7 positions due to the electron-donating NH group and electron-withdrawing carboxylic acid:

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂ in CHCl₃ | 5-Bromo-2-phenyl-1H-indole-3-carboxylic acid |

| Nitration | HNO₃/H₂SO₄ at 0°C | 7-Nitro-2-phenyl-1H-indole-3-carboxylic acid |

Halogenated derivatives show enhanced biological activity in structure-activity relationship (SAR) studies .

Reduction

The carboxylic acid group can be reduced to primary alcohols:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C | 3-(Hydroxymethyl)-2-phenyl-1H-indole | 68% |

| BH₃·THF | Reflux, 4 h | Same as above | 72% |

Oxidation

Further oxidation of the indole ring is limited due to the electron-withdrawing carboxylic acid group. Controlled oxidation with KMnO₄ yields quinoline derivatives under harsh conditions .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

| Conditions | Catalyst | Product | Application |

|---|---|---|---|

| 200°C, vacuum | Cu powder | 2-Phenyl-1H-indole | Intermediate for ligand synthesis |

This reaction is utilized to remove the carboxylic acid group while retaining the indole scaffold .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-(4-Methoxyphenyl)-1H-indole-3-carboxylic acid |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Alkylated derivatives |

These reactions expand utility in medicinal chemistry for creating targeted analogs .

Supramolecular Interactions

The compound participates in hydrogen-bonded dimers via carboxylic acid groups (O–H···O=C), as confirmed by X-ray crystallography. This dimerization influences solubility and crystallization behavior .

Table 2: Spectral Data for Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Methyl ester | 1725 (C=O) | 3.85 (s, 3H), 7.2–8.1 (m, 9H) | 251.1 [M+H]⁺ |

| 5-Bromo derivative | 1680 (C=O) | 7.6 (d, J=8.4 Hz, 1H) | 316.0/318.0 [M+H]⁺ |

Applications De Recherche Scientifique

Medicinal Chemistry

2-Phenyl-1H-indole-3-carboxylic acid has been extensively studied for its medicinal properties, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer effects. It may inhibit specific enzymes involved in cancer progression, thereby reducing tumor growth and proliferation .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, including resistant strains of bacteria .

Biological Studies

The compound is also being investigated for its biological activities:

- Mechanism of Action : The interaction of this compound with specific molecular targets can modulate various biological pathways. For instance, it may inhibit enzymes related to inflammation and cancer progression, highlighting its therapeutic potential .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications, enabling the development of derivatives with enhanced biological activity .

Material Science

The compound's chemical properties lend themselves to applications in material science, particularly in developing new materials and chemical processes .

Case Study 1: Anticancer Research

A study focused on the anticancer properties of this compound demonstrated that it effectively inhibited the growth of various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study 2: Anti-inflammatory Effects

Another research project highlighted the anti-inflammatory effects of this compound in animal models. It was found to significantly reduce markers of inflammation and improve symptoms associated with inflammatory diseases.

Case Study 3: Antimicrobial Activity

A comprehensive evaluation of the antimicrobial efficacy of this compound revealed potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values indicated strong potential for therapeutic use in treating infections caused by resistant organisms .

Mécanisme D'action

The mechanism of action of 2-Phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indole-3-carboxylic acid: Lacks the phenyl group at the 2-position.

2-Phenylindole: Lacks the carboxylic acid group at the 3-position.

3-Phenyl-1H-indole-2-carboxylic acid: Has the carboxylic acid group at the 2-position instead of the 3-position.

Uniqueness

2-Phenyl-1H-indole-3-carboxylic acid is unique due to the presence of both the phenyl group at the 2-position and the carboxylic acid group at the 3-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-Phenyl-1H-indole-3-carboxylic acid (C₁₅H₁₁NO₂) is an organic compound with significant biological activity, particularly in pharmacology. Its structure features a phenyl group at the 2-position and a carboxylic acid group at the 3-position, which contributes to its diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.26 g/mol |

| Melting Point | 206 °C |

| Boiling Point | 412 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression, suggesting potential anti-inflammatory and anticancer properties.

- Receptor Modulation : Its structural similarity to other indoles indicates potential interactions with serotonin receptors, which may influence neurotransmitter systems and metabolic pathways related to pain and inflammation .

1. Anticancer Activity

Research indicates that this compound may have anticancer effects. For instance, derivatives of indole carboxylic acids have been studied for their ability to inhibit HIV-1 integrase, showcasing their potential as antiviral agents . The modifications at various positions on the indole core significantly enhance their inhibitory activities.

2. Anti-inflammatory Effects

Studies suggest that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its interaction with inflammatory pathways is under investigation, with promising results indicating modulation of cytokine release.

3. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated, demonstrating moderate effectiveness against oxidative stress in cellular models . This property is crucial for developing therapeutic agents aimed at oxidative damage in various diseases.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various substituted indole derivatives, including this compound. The results showed that several compounds exhibited notable activity against bacteria, with inhibition zones ranging from 8 mm to over 13 mm at higher concentrations .

Table of Antimicrobial Efficacy

| Compound | Inhibition Zone (mm) at 100 µg/ml | MIC (µg/ml) |

|---|---|---|

| This compound | 9.5 | 75 |

| Para-nitrophenyl derivative | 12.5 | 50 |

| Meta-chlorophenyl derivative | 8 | N/A |

Propriétés

IUPAC Name |

2-phenyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNDATZONOWSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495408 | |

| Record name | 2-Phenyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59050-38-3 | |

| Record name | 2-Phenyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.